molecular formula C7H5IN2 B15351950 8-Iodoimidazo[1,2-a]pyridine

8-Iodoimidazo[1,2-a]pyridine

Cat. No.: B15351950
M. Wt: 244.03 g/mol
InChI Key: QPUNFYOVTKEIGL-UHFFFAOYSA-N
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Description

8-Iodoimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of an imidazo[1,2-a]pyridine core structure with an iodine atom at the 8th position. This compound is of significant interest in the field of organic chemistry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Cyclization Reactions: One common synthetic route involves the cyclization of 2-aminopyridine derivatives with iodine-containing precursors under acidic conditions.

  • Transition Metal-Catalyzed Reactions: Palladium-catalyzed amination reactions are often employed to synthesize this compound derivatives. These reactions typically involve the use of palladium catalysts such as Pd2(dba)3 and various ligands to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods: The industrial production of this compound involves large-scale cyclization reactions and transition metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound's suitability for various applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the iodine atom into other functional groups.

  • Substitution Reactions: The iodine atom in this compound is highly reactive and can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.

  • Reduction Products: Derivatives with reduced iodine atoms, such as hydrogenated or dehalogenated compounds.

  • Substitution Products: A wide range of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

8-Iodoimidazo[1,2-a]pyridine is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in the development of new drugs.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-iodoimidazo[1,2-a]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

  • Anticancer Activity: Inhibits specific signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

  • 7-Iodoimidazo[1,2-a]pyridine

  • 8-Bromoimidazo[1,2-a]pyridine

  • 8-Chloroimidazo[1,2-a]pyridine

Properties

IUPAC Name

8-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUNFYOVTKEIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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